

Commercial availability and pricing of (S)-2-Aminooctane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-Aminooctane

Cat. No.: B1588230

[Get Quote](#)

An In-Depth Technical Guide to the Commercial Availability and Procurement of **(S)-2-Aminooctane** for Research and Development

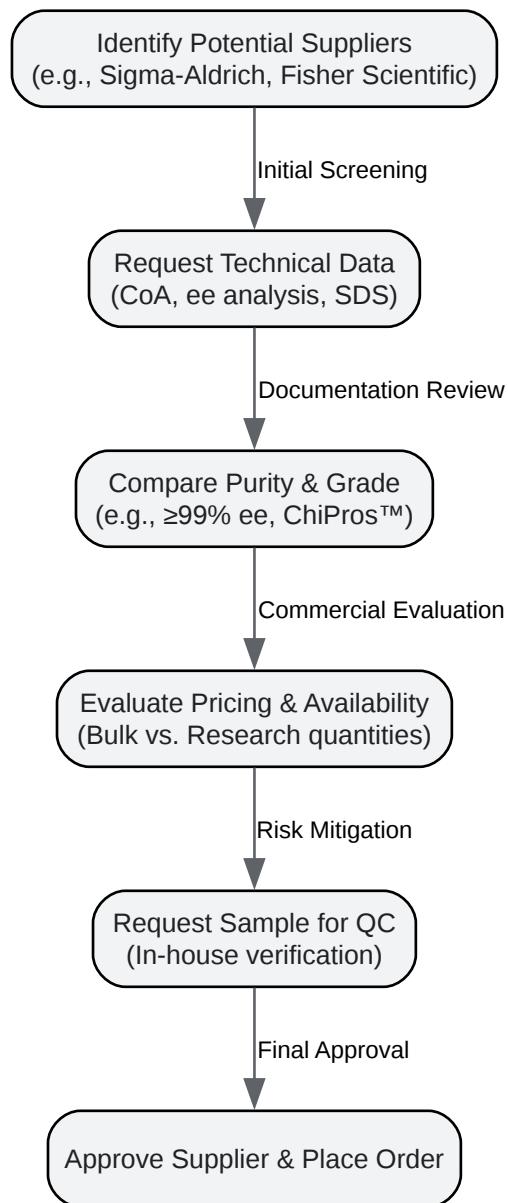
Introduction

(S)-2-Aminooctane (CAS: 34566-04-6) is a chiral primary amine that serves as a critical building block in modern organic and medicinal chemistry.^[1] Its stereospecific configuration makes it an invaluable intermediate for the asymmetric synthesis of complex molecules, particularly pharmaceuticals and other biologically active compounds.^[2] The enantiomeric purity of **(S)-2-Aminooctane** is paramount, as the biological activity and safety of the final therapeutic product often depend on a single stereoisomer.^[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for **(S)-2-Aminooctane**, including supplier information, pricing, and critical quality control measures. Furthermore, it details key applications and provides essential safety and handling protocols to ensure its effective and safe use in a laboratory setting.

Core Chemical and Physical Properties

(S)-2-Aminooctane is a colorless to light yellow liquid with a characteristic ammonia-like odor.^[4] Its physical and chemical properties are fundamental to its handling, storage, and application in synthesis.


Property	Value	Source(s)
CAS Number	34566-04-6	[2] [5]
Molecular Formula	C ₈ H ₁₉ N	[2] [4]
Molecular Weight	129.25 g/mol	[2] [5] [6]
Appearance	Colorless to light yellow liquid	
Boiling Point	163-165 °C at 760 mmHg	[2] [5]
Melting Point	< -20 °C	[2] [5]
Density	~0.77 g/cm ³ at 25 °C	[2]
Flash Point	~50 °C (122 °F)	[5]
Synonyms	(S)-(+)-2-Octylamine, (S)-1-Methylheptylamine, (2S)-Octan-2-amine	[5] [6]

Commercial Availability and Sourcing

The procurement of chiral building blocks like **(S)-2-Aminoocetane** requires careful supplier evaluation. Consistency in chemical and enantiomeric purity is essential for reproducible research and development outcomes.

Supplier Qualification Workflow

Selecting a suitable supplier involves more than comparing prices. A systematic approach should be taken to evaluate supplier reliability, product quality, and documentation.

[Click to download full resolution via product page](#)

Caption: Logical workflow for qualifying a new supplier for **(S)-2-Aminoocetane**.

Major Commercial Suppliers

(S)-2-Aminoocetane is available from several major chemical suppliers, often under different grades and purities. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity and enantiomeric excess.

Supplier	Brand/Grade	Purity Specification	Source(s)
Sigma-Aldrich (Merck)	ChiPros®	≥99.0% (ee)	
Fisher Scientific	Thermo Scientific Chemicals™	≥99% Purity, ≥99% (ee)	[5]
ChemScene	N/A	>98%	[7]
MySkinRecipes	Reagent	95%	[2]
Guidechem	N/A	Aggregates multiple suppliers	

Comparative Pricing Analysis

Pricing for **(S)-2-Aminooctane** varies significantly based on supplier, purity, and quantity. The following table provides an indicative cost comparison based on publicly available data. Prices are subject to change and should be confirmed directly with the supplier.

Supplier/Brand	Quantity	Price (USD)	Price per Gram (USD)	Source(s)
Strem Chemicals	1 g	\$187.00	\$187.00	[6]
Fisher Scientific	5 g	€148.00 (~\$159.00)	~\$31.80	[5]
Fisher Scientific	25 g	€541.00 (~\$580.00)	~\$23.20	[5]
MySkinRecipes	250 mg	฿3,950.00 (~\$107.00)	~\$428.00	[2]
MySkinRecipes	1 g	฿10,980.00 (~\$297.00)	\$297.00	[2]

Note: EUR and THB prices were converted to USD for comparison purposes and are approximate.

Quality Control and Analytical Methodology

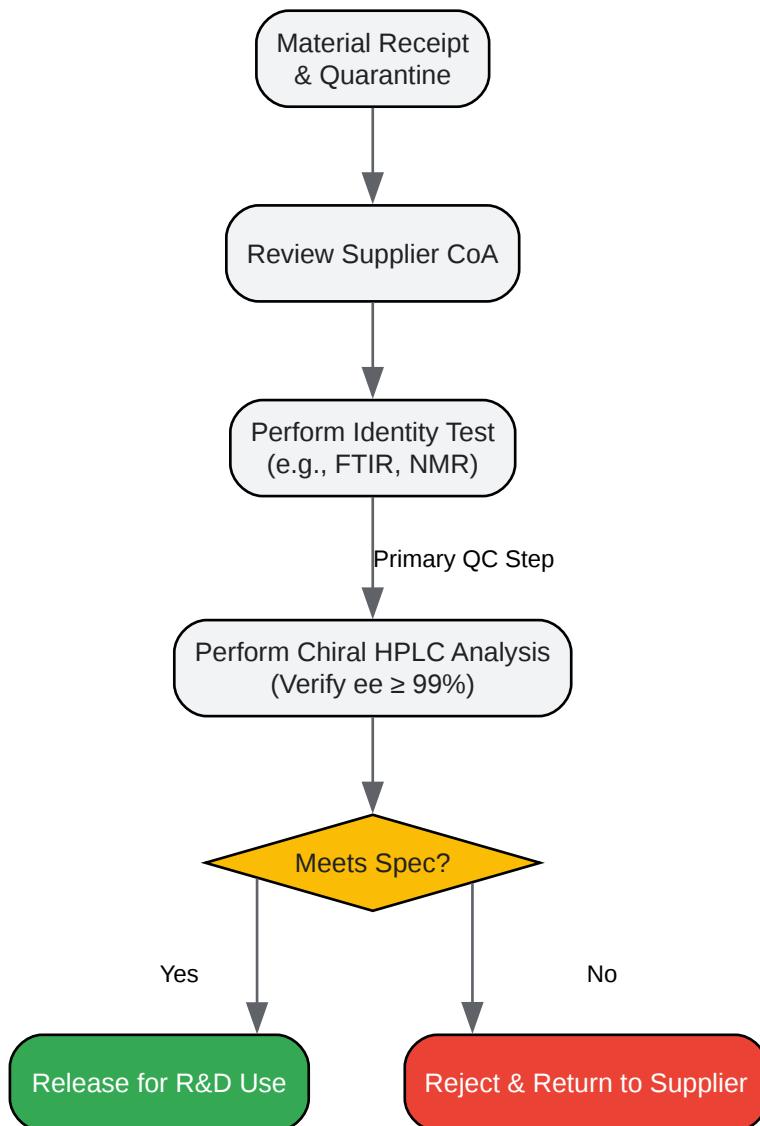
The utility of **(S)-2-Aminooctane** in asymmetric synthesis is directly tied to its enantiomeric purity. Therefore, robust analytical verification is a non-negotiable step in the procurement process.

The Critical Role of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. In drug development, using a starting material with low ee can lead to the formation of undesirable stereoisomers, potentially altering the pharmacological profile or introducing toxicity.

Primary Analytical Technique: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of chiral amines.^{[8][9]} The CSP creates a chiral environment where the two enantiomers interact differently, resulting in different retention times and allowing for their separation and quantification.


General Protocol for Chiral HPLC Analysis

While specific parameters must be optimized, the following protocol outlines a typical methodology for the chiral separation of 2-aminoctane enantiomers.

- Column Selection: A cellulose-based CSP, such as a Chiralcel® OD-H or Lux® Cellulose-3, is often effective for separating chiral amines.^[8]
- Mobile Phase Preparation: A common mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar modifier like ethanol or isopropanol.^[9] A small amount of an amine additive (e.g., diethylamine) is often included to improve peak shape and reduce tailing.
- Sample Preparation: Prepare a dilute solution of **(S)-2-Aminooctane** in the mobile phase, typically at a concentration of ~1 mg/mL.^[9]
- Instrument Setup:

- HPLC System: An Agilent 1260 Infinity or similar system.[9]
- Flow Rate: 1.0 - 2.0 mL/min.[9]
- Column Temperature: 30 °C.[9]
- Injection Volume: 5 µL.[9]
- Detector: UV detector set to an appropriate wavelength (e.g., 210-220 nm, as aliphatic amines have weak chromophores).
- Analysis: Inject the sample and record the chromatogram. The two enantiomers, if both are present, will appear as separate peaks.
- Quantification: Calculate the enantiomeric excess using the peak areas (A) of the S- and R-enantiomers:
 - $ee\ (\%) = [(A_S - A_R) / (A_S + A_R)] \times 100$

Quality Control Workflow

[Click to download full resolution via product page](#)

Caption: A standard quality control workflow for incoming **(S)-2-Aminooctane**.

Key Applications in Research and Drug Development

The primary value of **(S)-2-Aminooctane** lies in its role as a chiral precursor.

- Chiral Building Block: It is widely used as a starting material or intermediate in the multi-step synthesis of complex chiral molecules. Its defined stereocenter is incorporated into the final product's framework.[1][2]

- Pharmaceutical Synthesis: It is particularly valuable in the development of drugs targeting the central nervous system.[2] The amine functional group serves as a key site for further chemical modification.
- Asymmetric Catalysis: The amine can be used to synthesize chiral ligands or catalysts that, in turn, are used to control the stereochemical outcome of other chemical reactions.[4]

Safety, Handling, and Storage

(S)-2-Aminooctane is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification

The compound is classified with multiple hazards.

- Flammable Liquid and Vapor (H226)
- Toxic if Swallowed or in Contact with Skin (H301 + H311)
- Causes Severe Skin Burns and Eye Damage (H314)
- Very Toxic to Aquatic Life (H400)

Safe Handling and Emergency Procedures

The following table summarizes critical safety information derived from supplier Safety Data Sheets (SDS).[10]

Category	Precautionary Measures
Prevention	Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment. Wear protective gloves, clothing, and eye/face protection. [10] Do not breathe mist/vapors. Wash skin thoroughly after handling.
In Case of Skin Contact	Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention. [10]
In Case of Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [10]
In Case of Ingestion	Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately. [10]
In Case of Inhalation	Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention. [10]

Storage Recommendations

Proper storage is crucial to maintain the quality and integrity of the chemical.

- Temperature: Store in a cool, well-ventilated place, often recommended at 2-8°C.[\[2\]](#)
- Atmosphere: Due to its sensitivity to air, it should be stored under an inert atmosphere (e.g., nitrogen or argon).
- Container: Keep the container tightly closed in a dry area designated for flammable and corrosive materials.[\[10\]](#)

Conclusion

(S)-2-Aminoctane is a readily available but specialized chiral amine essential for advanced chemical synthesis. For researchers and drug developers, successful procurement hinges on a diligent supplier qualification process with a strong emphasis on verifying enantiomeric purity via methods like chiral HPLC. While pricing can vary, prioritizing high-purity material (ee \geq 99%) from reputable sources is a critical investment in the integrity and reproducibility of research outcomes. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with this flammable, toxic, and corrosive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 34566-04-6: (S)-2-Aminoctane | CymitQuimica [cymitquimica.com]
- 2. (S)-2-Aminoctane [myskinrecipes.com]
- 3. (R)-2-Aminoctane | 34566-05-7 | Benchchem [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. (S)-(+)-2-Aminoctane, ChiPros 99+%, ee 99+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 6. calpaclab.com [calpaclab.com]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Commercial availability and pricing of (S)-2-Aminoctane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1588230#commercial-availability-and-pricing-of-s-2-aminoctane\]](https://www.benchchem.com/product/b1588230#commercial-availability-and-pricing-of-s-2-aminoctane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com